N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is a tripeptide compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. The presence of the benzyloxycarbonyl group helps protect the amino group during chemical reactions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected L-proline is then coupled with L-alanine using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Free amine and benzyloxycarbonyl by-products.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic peptides and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another tripeptide with a benzyloxycarbonyl protecting group, used in similar applications.
N-benzyloxycarbonyl-L-proline: A simpler compound with a single amino acid, used as a building block in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination allows for selective protection and reactivity, making it a valuable tool in synthetic chemistry and peptide research.
Properties
CAS No. |
61430-05-5 |
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Molecular Formula |
C19H25N3O6 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O6/c1-12(21-19(27)28-11-14-7-4-3-5-8-14)16(23)20-13(2)17(24)22-10-6-9-15(22)18(25)26/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,20,23)(H,21,27)(H,25,26)/t12-,13-,15-/m0/s1 |
InChI Key |
HALAGYGBGLTYGP-YDHLFZDLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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